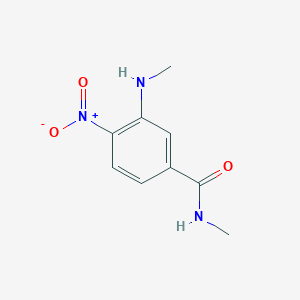

N-methyl-3-(methylamino)-4-nitrobenzamide

Übersicht

Beschreibung

N-methyl-3-(methylamino)-4-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methylamino group (-NHCH3) and a methyl group (-CH3) attached to the nitrogen atom of the amide group (-CONH2)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(methylamino)-4-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by methylation. One common method involves the nitration of 3-amino-4-methylbenzamide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the amino group. The resulting nitro compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, methylation, and purification through recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-3-(methylamino)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the nitro group.

Oxidation: The methylamino group can be oxidized to form N-methyl-3-(methylamino)-4-nitrobenzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Sodium hydroxide (NaOH) or primary amines under reflux conditions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

Reduction: N-methyl-3-(methylamino)-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-methyl-3-(methylamino)-4-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

N-methyl-3-(methylamino)-4-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.

Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-methyl-3-(methylamino)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

N-methyl-3-(methylamino)-4-nitrobenzamide can be compared with other nitrobenzamides and related compounds:

N-methyl-4-nitrobenzamide: Lacks the methylamino group, which may affect its reactivity and binding properties.

3-(methylamino)-4-nitrobenzamide: Lacks the N-methyl group, which may influence its solubility and pharmacokinetic properties.

N-methyl-3-(methylamino)-4-aminobenzamide: The amino group instead of the nitro group may result in different biological activities and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

N-Methyl-3-(methylamino)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a methylamino group attached to a benzamide framework. Its molecular formula is with a molecular weight of approximately 218.23 g/mol. The compound appears as a yellow to off-white crystalline solid, which contributes to its handling and application in various chemical processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular macromolecules, such as proteins and nucleic acids. This interaction can result in enzyme inhibition and modulation of metabolic pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, which could have implications for therapeutic applications:

- Enzyme Targets : It has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Protein Interactions : The compound may also modulate protein interactions, influencing signaling pathways critical for cellular function.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes, affecting cellular metabolism |

| Anticancer Potential | Investigated for its role in cancer therapy through targeted enzyme inhibition |

| Antiviral Properties | Similar compounds have shown antiviral effects, suggesting potential in this area |

| Stabilization of Nitrocellulose | Enhances the stability of nitrocellulose under thermal conditions |

Case Studies and Research Findings

- Anticancer Research : A study explored the potential of this compound as part of a prodrug system for targeted cancer therapy. The compound demonstrated efficacy in inhibiting tumor growth in vitro by selectively targeting cancer cell metabolism .

- Antiviral Activity : Preliminary investigations suggest that derivatives of this compound may exhibit antiviral properties similar to those observed in related benzamide compounds. These studies indicate potential pathways for further exploration against viral infections such as HIV and Hepatitis B .

- Material Science Applications : Research has shown that this compound can stabilize nitrocellulose, improving its safety and storage life. This property is particularly valuable in materials science, especially for applications involving explosives or propellants .

Eigenschaften

IUPAC Name |

N-methyl-3-(methylamino)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-10-7-5-6(9(13)11-2)3-4-8(7)12(14)15/h3-5,10H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRJCALGAKPSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.